![molecular formula C6H10N2O B2757699 1,2-Diazaspiro[2.5]oct-1-en-6-ol CAS No. 2193064-46-7](/img/structure/B2757699.png)

1,2-Diazaspiro[2.5]oct-1-en-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

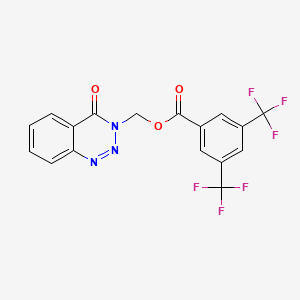

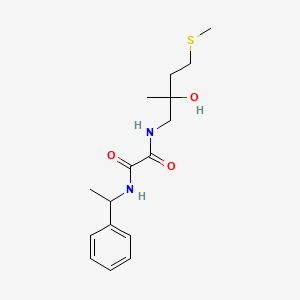

“1,2-Diazaspiro[2.5]oct-1-en-6-ol” is a chemical compound with the CAS Number: 2193064-46-7 . It has a molecular weight of 126.16 and its IUPAC name is 1,2-diazaspiro[2.5]oct-1-en-6-ol .

Molecular Structure Analysis

The InChI code for “1,2-Diazaspiro[2.5]oct-1-en-6-ol” is 1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1,2-Diazaspiro[2.5]oct-1-en-6-ol” is a liquid at normal temperatures . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用

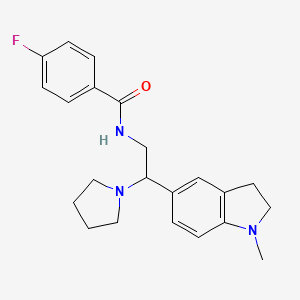

Malaria Research Applications

A novel diazaspiro[3.4]octane series identified from a Plasmodium falciparum screening showed activity against multiple stages of the malaria parasite lifecycle. This series presents an attractive starting point for medicinal chemistry optimization, with compounds exhibiting low nanomolar activity and transmission-blocking properties in malaria research (Le Manach et al., 2021).

Peptide Synthesis Applications

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate was synthesized and demonstrated as a novel class of dipeptide synthons, useful in peptide synthesis as a dipeptide building block. This showcases the compound's relevance in creating complex peptide structures (Suter et al., 2000).

Chemical Synthesis and Structural Studies

A study involving the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via [3+2] cycloaddition of methylenelactams with nitrones revealed insights into the structural differences and conformations of isoxazolidine rings. This research contributes to the understanding of spirocyclic compound synthesis and structural analysis (Chiaroni et al., 2000).

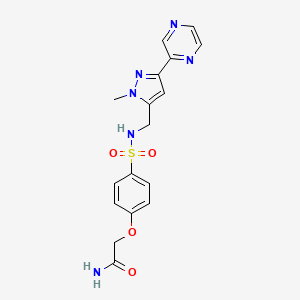

Antitubercular Lead Identification

A study focused on the periphery exploration around the 2,6-diazaspiro[3.4]octane core identified a potent nitrofuran antitubercular lead. This demonstrates the compound's potential in the treatment of tuberculosis through the exploration of molecular periphery and azole substituents (Lukin et al., 2023).

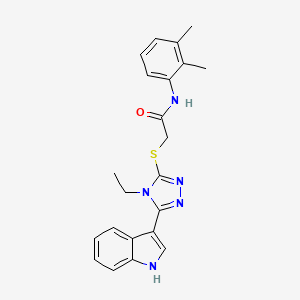

Synthetic Methodology Development

Research on the synthesis of spiro compounds via photoisomerization of spirodiazirines in the presence of alkynes highlighted a novel method for producing spiro-3H-pyrazoles and related structures. This study provides a methodological advancement in the synthesis of spiro compounds, demonstrating the versatility of diazaspiro structures in synthetic chemistry (Gstach & Kisch, 1982).

Safety and Hazards

特性

IUPAC Name |

1,2-diazaspiro[2.5]oct-1-en-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIXICOHOKQUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diazaspiro[2.5]oct-1-en-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)

![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)